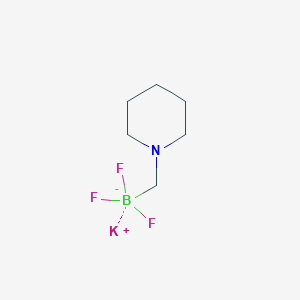

Potassium (piperidin-1-YL)methyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(piperidin-1-ylmethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BF3N.K/c8-7(9,10)6-11-4-2-1-3-5-11;/h1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAVOZJLYZWLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635748 | |

| Record name | Potassium trifluoro[(piperidin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-54-4 | |

| Record name | Borate(1-), trifluoro(1-piperidinylmethyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888711-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[(piperidin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 888711-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure and properties of Potassium (piperidin-1-YL)methyltrifluoroborate

An In-Depth Technical Guide to Potassium (piperidin-1-YL)methyltrifluoroborate: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Executive Summary: this compound is a stable, crystalline organoboron salt that has emerged as a important reagent in modern organic synthesis. As a member of the potassium organotrifluoroborate family, it offers significant advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[1] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust nucleophilic partner for the introduction of the piperidin-1-ylmethyl moiety onto aromatic and heteroaromatic scaffolds. This technical guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and its core application in carbon-carbon bond formation, with a focus on the mechanistic rationale and practical experimental protocols relevant to researchers in synthetic and medicinal chemistry.

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] While boronic acids have been the conventional nucleophiles in these reactions, their limitations, such as potential instability and a tendency towards protodeboronation, can be problematic. Potassium organotrifluoroborates have been developed as superior alternatives, presenting as stable, free-flowing crystalline solids that are generally insensitive to air and moisture.[1][2] This inherent stability eliminates the need for stringent anhydrous conditions or specialized handling, making them highly practical for a broad range of applications.[1][2]

This compound, specifically, provides a direct and efficient route to aminomethylated arenes, a structural motif frequently found in biologically active compounds and pharmaceutical agents.[3][4] The use of this reagent represents a powerful "dissonant" synthetic strategy, forming a key C-C bond to construct a molecule that is ultimately recognized for its carbon-nitrogen connectivity.[3][5]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its identification and use in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | potassium;trifluoro(piperidin-1-ylmethyl)boranuide | [6] |

| CAS Number | 888711-54-4 | [6] |

| Molecular Formula | C6H12BF3KN | [6] |

| Molecular Weight | 205.07 g/mol | [6] |

| Canonical SMILES | (F)(F)F.[K+] | [6] |

| InChIKey | WFAVOZJLYZWLRI-UHFFFAOYSA-N | [6] |

| Appearance | White crystalline solid | [7] |

| Stability | Stable in air and to moisture | [1][2] |

| Solubility | High solubility in polar organic solvents (e.g., DMSO, acetone, methanol); slightly soluble in water. | [8] |

Synthesis of this compound

The synthesis of N,N-dialkylaminomethyltrifluoroborates, including the piperidinyl derivative, is well-established. While some primary aminomethyltrifluoroborates can be accessed via a one-pot procedure, secondary aminomethyltrifluoroborates typically require a sequential, two-step approach to achieve good yields.[4][9] This is because the direct displacement on halomethyltrifluoroborates can be inefficient for less nucleophilic secondary amines.

The most reliable method involves the N-alkylation of the parent amine (piperidine) with an iodomethylboronate ester, followed by the conversion of the resulting boronate ester to the corresponding potassium trifluoroborate salt using potassium hydrogen fluoride (KHF₂).[4][9]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine

-

To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and iodomethylpinacolboronate (1.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 18-24 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.

-

Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude boronate ester is typically of sufficient purity to be carried forward without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude boronate ester from Step 1 in methanol.

-

Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).

-

Stir the mixture at room temperature for 1-2 hours, during which time a white precipitate will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.

-

Dry the resulting white solid under high vacuum to yield the final product.

Causality Note: The use of a boronate ester intermediate (pinacol ester) is crucial as it is stable and readily synthesized. The subsequent conversion to the trifluoroborate salt with KHF₂ is a robust and high-yielding transformation that "locks in" the organoboron species as a stable, crystalline solid, ready for cross-coupling applications.

Spectroscopic Characterization

Confirmation of the structure of this compound relies on standard spectroscopic techniques, particularly multinuclear NMR.

| Nucleus | Typical Chemical Shift (ppm) | Key Features & Rationale |

| ¹H NMR | δ ≈ 2.5-2.8 (t, 4H, -N-CH₂- piperidine) δ ≈ 2.2 (s, 2H, -N-CH₂-B) δ ≈ 1.4-1.6 (m, 6H, piperidine) | The methylene protons adjacent to the nitrogen and boron (CH₂-B) typically appear as a singlet. The piperidine ring protons show characteristic multiplets. |

| ¹³C NMR | δ ≈ 50-60 (-N-CH₂- piperidine) δ ≈ 20-30 (other piperidine C) | The carbon attached to the boron (C-B) often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus and is sometimes not observed.[8][10] |

| ¹⁹F NMR | δ ≈ -135 to -145 | The most diagnostic signal. It typically appears as a broad quartet due to coupling with the ¹¹B nucleus (spin I=3/2).[8][10] |

| ¹¹B NMR | δ ≈ 3-5 | Appears as a 1:3:3:1 quartet due to coupling with the three equivalent fluorine atoms.[8][10] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most powerful application of this compound is its use as a nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp³)–C(sp²) bonds.[5] This reaction enables the direct installation of the aminomethyl moiety onto a wide array of aryl and heteroaryl systems.

The reaction is effective with a variety of electrophiles, including electron-rich, electron-poor, and sterically hindered aryl chlorides and bromides.[5]

Experimental Protocol: Typical Cross-Coupling Reaction

-

To an oven-dried reaction vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 3.0 eq).[5]

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).[5]

-

Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., 10:1 THF/H₂O or Toluene/H₂O).[5]

-

Seal the vial and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours.

-

Upon cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water, and dry the organic layer over sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography.

Causality Note: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos are highly effective because they promote both the oxidative addition of challenging substrates (like aryl chlorides) and the subsequent reductive elimination step to release the product.[5] The base is required to facilitate the transmetalation step, likely by forming a more reactive boronate species in situ.

Significance in Medicinal Chemistry and Drug Development

The piperidine ring and the benzylamine (aminomethylarene) substructure are privileged scaffolds in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates. Their presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

This compound provides a direct and modular method for accessing these valuable structures. Medicinal chemists can use this single reagent to rapidly synthesize a library of analogs by coupling it with various (hetero)aromatic halides, streamlining the structure-activity relationship (SAR) studies that are central to drug discovery.

Handling and Safety

This compound is a stable solid that does not require special handling precautions beyond standard laboratory practice. However, like most fine chemicals, it should be handled in a well-ventilated area. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation upon direct contact.[11]

Conclusion

This compound is a highly valuable and practical synthetic tool. Its exceptional stability, ease of synthesis, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable reagent for the synthesis of complex molecules. For researchers in drug development and materials science, it offers a reliable and efficient method for incorporating the aminomethylpiperidine moiety, accelerating the discovery of new chemical entities with desirable properties.

References

-

Molander, G. A., & Traister, K. M. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. NIH Public Access, 12(19), 4692-4695. [Link]

-

Pu, X., et al. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed, 14(17), 4458-61. [Link]

-

Pu, X., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458-4461. [Link]

-

Pu, X., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

-

Pu, X., et al. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3826-3829. [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate. PubChem. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(13), 2267-2270. [Link]

-

Silva, L. F., Jr., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Silva, L. F., Jr., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(17), 3785-3788. [Link]

-

ChemBK. (2024). potassium methyltrifluoroborate. ChemBK. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Buy Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate | 1357559-49-9 [smolecule.com]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to Potassium (piperidin-1-yl)methyltrifluoroborate (CAS No. 888711-54-4)

Introduction

Potassium (piperidin-1-yl)methyltrifluoroborate, registered under CAS number 888711-54-4, is a stable, crystalline organoboron compound that has garnered significant interest in the field of organic synthesis. As a member of the potassium organotrifluoroborate family, it serves as a robust and versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reagents have emerged as superior alternatives to the more sensitive and often unstable boronic acids and their esters. The enhanced stability of potassium organotrifluoroborates to air and moisture simplifies their handling and storage, making them highly practical for a wide range of synthetic applications in pharmaceutical and materials science research.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, offering researchers and drug development professionals a detailed resource for its effective utilization.

Chemical and Physical Properties

This compound is a white, crystalline solid that is readily handled under standard laboratory conditions. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 888711-54-4 |

| Molecular Formula | C₆H₁₂BF₃KN |

| Molecular Weight | 205.07 g/mol |

| IUPAC Name | potassium;trifluoro(piperidin-1-ylmethyl)boranuide |

| Synonyms | Potassium 1-trifluoroboratomethylpiperidine, Potassium trifluoro[(piperidin-1-yl)methyl]borate |

| Appearance | White crystalline solid |

| Stability | Air and moisture stable |

Synthesis

The synthesis of this compound is achieved through a nucleophilic substitution reaction, a method detailed by Molander and Ham in 2006.[1] This approach utilizes potassium iodomethyltrifluoroborate as an electrophilic precursor, which reacts with piperidine to yield the desired product. This method provides a direct and efficient route to aminomethyltrifluoroborates.

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: To a solution of potassium iodomethyltrifluoroborate (1.0 mmol) in acetonitrile (5 mL) in a sealed tube is added piperidine (3.0 mmol).

-

Reaction Conditions: The reaction mixture is stirred at 80 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then triturated with diethyl ether to afford the crude product.

-

Final Purification: The crude solid is further purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) to yield this compound as a white solid.

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The following table summarizes the expected NMR spectroscopic data for the title compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~2.45 | t | 5.4 | N-CH₂ (piperidine) |

| ~2.20 | s | - | B-CH₂-N | |

| ~1.50 | m | - | CH₂ (piperidine) | |

| ~1.38 | m | - | CH₂ (piperidine) | |

| ¹³C NMR | ~55.0 | - | - | N-CH₂ (piperidine) |

| ~45.0 (br) | - | - | B-CH₂-N | |

| ~26.0 | - | - | CH₂ (piperidine) | |

| ~24.0 | - | - | CH₂ (piperidine) | |

| ¹⁹F NMR | ~-135.0 | q | ~68 | BF₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The ¹³C NMR signal for the carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus.[3][4]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative mode is a suitable technique for the characterization of organotrifluoroborates.[5][6][7]

-

Expected Ion: [C₆H₁₂BF₃N]⁻

-

Calculated m/z: 166.1024

-

Observed m/z: 166.1024 ± 5 ppm

General Protocol for NMR and MS Characterization

-

Sample Preparation for NMR: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or D₂O) in an NMR tube.

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). Use standard pulse programs. For ¹¹B NMR, a modified pulse sequence may be required for better resolution.[3][4]

-

Sample Preparation for MS: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

MS Data Acquisition: Infuse the sample solution into an ESI-MS instrument operating in negative ion mode. Use a suitable internal reference standard for accurate mass measurement.[5][6]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds between sp³- and sp²-hybridized carbon atoms. The use of organotrifluoroborates offers advantages such as enhanced stability, ease of handling, and often improved reaction yields compared to traditional boronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the cross-coupling of an aryl halide with this compound.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, RuPhos, or PPh₃, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O, THF/H₂O, or isopropanol/H₂O).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]

-

ACS Fall 2025. High accuracy mass spectrometry of potassium organotrifluoroborates. [Link]

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]

-

Scilit. Accurate mass determination of organotrifluoroborates. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(11), 4256–4258. [Link]

-

ChemComm - RSC Publishing. [Link]

-

The Royal Society of Chemistry. Supplementary data. [Link]

-

Organic Syntheses. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

National Institutes of Health. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

Cella, R., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Frontier Specialty Chemicals. Potassium (1-Boc-piperidin-3-yl)methyltrifluoroborate. [Link]

-

Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin-4-one oximes. [Link]

-

The Royal Society of Chemistry. H NMR Binding Studies. [Link]

Sources

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Rise of Aminomethyltrifluoroborates as Powerhouse Reagents

An In-Depth Technical Guide to the Synthesis of Potassium Aminomethyltrifluoroborates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for robust, versatile, and functional-group-tolerant reagents is insatiable. Potassium organotrifluoroborates have emerged as a superior class of reagents, largely supplanting their boronic acid predecessors.[1] Their key advantage lies in their structure: the tetracoordinate boron center renders them as crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[1][2] This heightened stability circumvents many of the challenges associated with tricoordinate boronic acids, which are often susceptible to protodeboronation and oxidation.[3]

Among this class, potassium aminomethyltrifluoroborates are particularly valuable. They serve as stable and effective nucleophilic synthons for the aminomethyl group (-CH₂NH₂), a privileged substructure found in a vast array of bioactive molecules and pharmaceutical agents.[4] This guide provides a comprehensive overview of the field-proven synthetic pathways to access primary and secondary potassium aminomethyltrifluoroborates, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies: A Multi-Pathway Approach

The synthesis of potassium aminomethyltrifluoroborates is not a monolithic process. The optimal pathway is dictated by the nature of the target amine (primary or secondary). The most prevalent and reliable methods involve the synthesis of a Boc-protected intermediate, which is then converted to the final trifluoroborate salt. The tert-butyloxycarbonyl (Boc) group is the protector of choice due to its robustness and its clean, acid-labile nature, which allows for straightforward deprotection in the final step.[5]

Pathway I: "One-Pot" Synthesis of Potassium N-Boc-Primary Aminomethyltrifluoroborate

For the synthesis of the primary aminomethyltrifluoroborate, a highly efficient "one-pot" process has been developed and widely adopted.[4][6] This strategy streamlines a four-step sequence into a single operational workflow, significantly improving efficiency and overall yield. The causality behind this approach is the minimization of intermediate isolation and purification steps, which are often sources of material loss.

The workflow begins with a commercially available boronate ester, which undergoes a series of transformations to install the protected amino group before being converted to the final trifluoroborate salt.

Caption: One-pot workflow for primary aminomethyltrifluoroborate synthesis.

Experimental Protocol: One-Pot Synthesis of Potassium (N-Boc-aminomethyl)trifluoroborate [4]

-

Iodination: To a solution of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in acetone, add sodium iodide (1.5 equiv). Reflux the mixture for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure.

-

Azide Formation: The crude iodide is dissolved in DMF, and sodium azide (2.0 equiv) is added. The mixture is stirred at room temperature for 6 hours.

-

Staudinger Reduction & Boc Protection: The reaction mixture is diluted with THF. Triphenylphosphine (1.2 equiv) is added, followed by water (3.0 equiv). The mixture is stirred for 8 hours. Then, di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) is added, and stirring is continued for another 12 hours.

-

Trifluoroborate Formation: The organic solvents are removed in vacuo. The residue is dissolved in methanol, and a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equiv) is added.

-

Isolation: The mixture is stirred for 30 minutes, during which a white precipitate forms. The solid is collected by vacuum filtration, washed sequentially with cold methanol and diethyl ether, and dried under high vacuum to afford the pure product. This protocol typically yields the desired product in the range of 75%.[4]

Pathway II: Two-Step Synthesis of Potassium N-Boc-Secondary Aminomethyltrifluoroborates

Attempts to adapt the one-pot synthesis for secondary amines have proven unsuccessful.[7][8] Consequently, a robust, standardized two-step process is the authoritative method for accessing these crucial reagents.[9][10] This pathway offers high fidelity and good to excellent yields across a range of substrates.

The process involves first the N-alkylation of a Boc-protected primary amine with an iodomethyl boronate ester, followed by the now-familiar conversion to the trifluoroborate salt.

Caption: Two-step pathway for secondary aminomethyltrifluoroborate synthesis.

Experimental Protocol: Two-Step Synthesis of Secondary Aminomethyltrifluoroborates [7][8]

-

N-Alkylation: To a solution of the Boc-protected primary amine (1.2 equiv) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir the mixture for 30 minutes at 0 °C, then add a solution of iodomethylpinacolboronate (1.0 equiv) in DMF. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude boronate ester is typically purified by column chromatography.

-

Trifluoroborate Formation: Dissolve the purified boronate ester in methanol. Add a saturated aqueous solution of KHF₂ (4.0 equiv) and stir vigorously for 30 minutes at room temperature.

-

Isolation: Remove the methanol in vacuo. Add water to the residue to precipitate the product fully. Collect the white solid by vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum.

Data Presentation: Yields of N-Boc-Secondary Aminomethyltrifluoroborates

The two-step synthesis is highly reliable for a variety of amine substrates. The following table summarizes representative yields for both the alkylation and the trifluoroborate formation steps.

| Entry | Boc-Protected Amine | Alkylation Yield (%) | Trifluoroborate Formation Yield (%) | Overall Yield (%) | Reference |

| 1 | Boc-NH-Me | 85 | 92 | 78 | [7] |

| 2 | Boc-NH-Bn | 89 | 95 | 85 | [8] |

| 3 | Boc-piperidine | 78 | 90 | 70 | [9] |

| 4 | Boc-morpholine | 82 | 93 | 76 | [7] |

| 5 | Boc-NH-cHex | 80 | 91 | 73 | [8] |

Table 1: Representative yields for the synthesis of various potassium N-Boc-secondary aminomethyltrifluoroborates.

A critical note on methodology: For acid-sensitive substrates, such as those containing acetals, the trifluoroborate formation step can fail due to the acidic nature of KHF₂. This can be circumvented by adding 1 equivalent of a mild base like K₂CO₃ before the addition of KHF₂ to buffer the reaction medium.[7][9]

Pathway III: Final Deprotection to Access the Free Amine

The final step to unmask the aminomethyl moiety is the removal of the Boc protecting group. This is a standard acid-catalyzed hydrolysis that proceeds cleanly and efficiently.[11] The choice of acid is critical and depends on the presence of other acid-sensitive functional groups in the molecule.[12]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Mechanism: A Guide to Suzuki-Miyaura Cross-Coupling with Organotrifluoroborates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning transformation that has fundamentally altered the landscape of carbon-carbon bond formation.[1] Its power lies in its versatility and functional group tolerance, making it an indispensable tool in pharmaceuticals, agrochemicals, and materials science.[2] While traditionally reliant on boronic acids and esters, the emergence of potassium organotrifluoroborates (R-BF₃K) has marked a significant evolution, offering a solution to many of the stability and reactivity challenges associated with their predecessors.[3][4]

These crystalline, free-flowing solids are remarkably stable to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition.[3][5] This inherent stability simplifies handling, allows for long-term storage, and broadens the scope of compatible functional groups.[3][6] This guide provides a deep dive into the underlying mechanism of the Suzuki-Miyaura reaction when employing these robust and versatile reagents, offering field-proven insights for professionals in drug discovery and development.

The Organotrifluoroborate Advantage: A "Slow-Release" Nucleophile

The exceptional stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is fortified by strong boron-fluorine bonds.[7] This structure renders them significantly less susceptible to common side reactions like protodeboronation that can plague tricoordinate boronic acids.[6] However, this stability means they are not directly active in the catalytic cycle. Instead, they function as a protected form of the boronic acid, participating in the reaction via a "slow-release" mechanism.[8][9][10][11]

Under the basic, aqueous conditions of the Suzuki-Miyaura coupling, the organotrifluoroborate undergoes a controlled, in situ hydrolysis to generate the corresponding boronic acid. This slow release is paramount; it ensures that the concentration of the highly reactive boronic acid in the reaction medium remains low at any given time. This minimizes undesirable side reactions such as oxidative homocoupling and protodeboronation, which often occur when boronic acids are used directly and accumulate in the reaction.[8][10][11]

The Complexity of Hydrolysis: An "Acid-Base Paradox"

The conversion of the organotrifluoroborate to the active boronic acid is not a simple hydrolysis. It is a complex process influenced by multiple factors, revealing a fascinating "acid-base paradox".[8][10][11] While the overall reaction is conducted under basic conditions, studies have shown that for many substrates, the hydrolysis itself is paradoxically catalyzed by acid.[8][10][11][12]

The rate of hydrolysis is highly dependent on the electronic properties of the organic group (R) attached to the boron.

-

Electron-rich substrates (e.g., those with isopropyl, styryl, or anisyl groups) tend to undergo direct and fast hydrolysis.[8][10][13]

-

Electron-poor or sterically demanding substrates (e.g., those with nitrophenyl or alkynyl groups) hydrolyze extremely slowly.[8][10]

-

Intermediate substrates (e.g., p-F-phenyl, naphthyl) often require acid catalysis for efficient hydrolysis.[10][11]

Furthermore, the reaction environment itself plays a critical role. The glass surface of the reaction vessel can act as a "fluorophile," sequestering fluoride ions and driving the hydrolytic equilibrium toward the boronic acid.[9] This means that the reaction vessel's shape, size, and even the stirring rate can have a profound impact on the hydrolysis profile and, consequently, the overall reaction efficiency.[9][10]

The Catalytic Cycle Deconstructed

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][14][15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 1: Oxidative Addition

The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands (L). This complex undergoes oxidative addition with an organic halide or triflate (R¹-X), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) intermediate (R¹-Pd(II)L₂-X). This step is often rate-determining, and the reactivity of the halide follows the order: I > OTf > Br >> Cl.[14] The use of bulky, electron-rich ligands, such as tri-tert-butylphosphine or dialkylbiaryl phosphines, is crucial for promoting this step, especially for less reactive but more cost-effective aryl chlorides.[2]

Step 2: Transmetalation - The Mechanistic Fork in the Road

Transmetalation is the most debated and mechanistically intricate step of the cycle.[15][16][17] It involves the transfer of the organic group (R²) from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) intermediate (R¹-Pd(II)L₂-R²). This process requires the activation by a base, and two primary pathways have been proposed.[17]

-

Path A (The Boronate Pathway): The base (OH⁻) reacts with the boronic acid [R²B(OH)₂] to form a more nucleophilic tetracoordinate "ate" complex, the trihydroxyborate [R²B(OH)₃]⁻. This activated boronate then reacts with the palladium-halide complex [R¹-Pd(II)L₂-X].[16][17][18]

-

Path B (The Hydroxide Pathway): The base (OH⁻) first reacts with the palladium-halide complex [R¹-Pd(II)L₂-X] to form a palladium-hydroxo complex [R¹-Pd(II)L₂-OH]. This highly reactive intermediate then undergoes transmetalation with the neutral boronic acid [R²B(OH)₂].[16][17]

Seminal work by Hartwig and Carrow provided compelling evidence that for reactions conducted in aqueous media with weak bases (like carbonates), Path B is the dominant mechanism .[16][17] Their kinetic studies showed that the reaction between an isolated palladium-hydroxo complex and a boronic acid is thousands of times faster than the reaction between a palladium-halide complex and a trihydroxyborate.[17] This highlights the multifaceted role of the base: it not only activates the boron reagent but, more critically, generates the key palladium-hydroxo intermediate that drives the transmetalation.

Caption: Competing pathways for the base-mediated transmetalation step.

For reactions involving alkyltrifluoroborates, the stereochemical course of transmetalation is a critical consideration. Studies have shown that primary alkyltrifluoroborates undergo transmetalation exclusively via a stereoretentive pathway, meaning the configuration of the carbon center is preserved during its transfer to the palladium.[15][19]

Step 3: Reductive Elimination

The final step of the cycle is the reductive elimination from the dialkyl/diaryl palladium(II) intermediate [R¹-Pd(II)L₂-R²]. The two organic fragments, R¹ and R², couple to form the desired C-C bond in the final product (R¹-R²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is typically fast and proceeds with retention of stereochemistry at the palladium center.[14]

Experimental Protocol & Practical Considerations

The true value of a mechanism lies in its practical application. Below is a representative protocol for the Suzuki-Miyaura coupling of an aryltrifluoroborate with an aryl bromide.

Exemplary Protocol: Synthesis of 4-methoxy-1,1'-biphenyl

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium phenyltrifluoroborate (1.2 mmol), cesium carbonate (Cs₂CO₃, 3.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and the ligand SPhos (0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Reagents: Through the septum, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Add 4-bromoanisole (1.0 mmol).

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Component Selection Table

The choice of catalyst, ligand, base, and solvent is critical for success and depends heavily on the specific substrates being coupled.

| Component | Common Examples | Field-Proven Insights |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that form the active Pd(0) in situ. PdCl₂(dppf) is a stable, reliable choice for a wide range of substrates.[20] |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos | Triphenylphosphine (PPh₃) is a classic ligand.[21] Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) or N-heterocyclic carbenes are essential for coupling challenging substrates like aryl chlorides.[2][22] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa | Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a cost-effective and widely used base.[22] The choice of base can influence the hydrolysis rate of the trifluoroborate. |

| Solvent | Toluene/H₂O, THF/H₂O, Dioxane/H₂O, i-PrOH/H₂O | Biphasic solvent systems are standard.[21][22] The aqueous phase is essential for dissolving the base and facilitating the hydrolysis and transmetalation steps. |

Conclusion

Potassium organotrifluoroborates represent a significant advancement in the field of cross-coupling chemistry. Their superior stability and the "slow-release" of the active boronic acid provide a self-validating system that minimizes side reactions and enhances reproducibility. A deep understanding of the reaction mechanism reveals that the process is more nuanced than a simple substitution for boronic acids. The complex, environment-sensitive hydrolysis step and the dominant role of a palladium-hydroxo intermediate in the transmetalation are key causal factors behind experimental outcomes. For researchers in drug development, mastering the use of these reagents provides a robust and reliable pathway to construct complex molecular architectures with greater efficiency and predictability.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chembites.org [chembites.org]

- 17. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 21. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

The Duality of Stability and Reactivity: A Guide to the Air and Moisture Stability of Potassium Organotrifluoroborates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the demanding environment of drug discovery and development, the choice of reagents is paramount. An ideal reagent should be robust and easy to handle, yet poised for selective reactivity when required. Potassium organotrifluoroborates (RBF₃K) have emerged as stellar examples of this duality.[1][2] Unlike their often-unstable organoboron predecessors, such as many boronic acids, RBF₃K salts are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[3][4][5] This attribute allows them to be stored on the benchtop for extended periods without degradation and handled without the need for stringent inert atmosphere techniques.[3][6][7]

However, this stability is not a sign of inertness. It is, in fact, a cleverly masked reactivity. The primary pathway for the "degradation" of an organotrifluoroborate is hydrolysis, a process that is not only predictable but is the essential first step for its participation in cornerstone reactions like the Suzuki-Miyaura cross-coupling.[7][8][9] This guide provides an in-depth exploration of the factors governing the stability of these versatile reagents, offering field-proven insights into their handling, application, and the scientific principles that underpin their behavior.

The Molecular Basis of Stability: The Tetracoordinate Boron Advantage

The exceptional stability of potassium organotrifluoroborates compared to their trivalent counterparts (e.g., boronic acids, R-B(OH)₂) stems from the geometry and bonding at the boron center. In RBF₃K salts, the boron atom is tetracoordinate, forming a stable anionic complex. This structure masks the inherent reactivity of the carbon-boron bond.[3][10] The three highly electronegative fluorine atoms withdraw electron density, strengthening the B-F bonds and making the boron center less susceptible to electrophilic attack or unwanted side reactions that plague other organometallic reagents.[11]

In contrast, boronic acids exist in equilibrium with their cyclic anhydrides (boroxines), which can lead to issues with stoichiometry and variable stability, particularly for vinyl, alkyl, and alkynyl variants.[6] The robust nature of RBF₃K salts circumvents these challenges, providing a reliable and storable source of the desired organic moiety.

Hydrolysis: A Controlled Release Mechanism

The conversion of a potassium organotrifluoroborate to its corresponding boronic acid via hydrolysis is the pivotal activation step for its use in catalysis.[7][12] This process involves the stepwise substitution of fluoride ions for hydroxide ions. The concept of a "slow release" of the active boronic acid under reaction conditions is a significant advantage, as it keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing common side reactions like protodeboronation and oxidative homocoupling.[8][12][13]

Practical Recommendations for Storage and Handling

The inherent stability of potassium organotrifluoroborates simplifies their logistics in a laboratory setting, but best practices should still be observed to guarantee their integrity over the long term.

-

Storage: For optimal stability, store RBF₃K salts in a tightly sealed container in a cool, dry, and well-ventilated area. [7]While they are robust against ambient air and moisture, prolonged exposure to high humidity should be avoided to prevent slow, surface-level hydrolysis.

-

Handling: No special inert atmosphere techniques are required for weighing or adding these reagents to a reaction. They are generally non-hygroscopic crystalline solids. [6]* Thermal Stability: These compounds exhibit high thermal stability, with some variants stable up to 300 °C, making them compatible with reactions requiring elevated temperatures. [6][7]

Conclusion

Potassium organotrifluoroborates represent a masterful balance of stability and latent reactivity. Their solid, air-stable nature makes them exceptionally convenient reagents for drug discovery and process development, while their predictable hydrolysis provides a controlled entry into catalytic cycles. By understanding the interplay of the organic substituent, pH, and environmental conditions, researchers can move beyond treating these reagents as simple "black box" substrates and instead leverage their unique properties for more robust, reproducible, and innovative synthetic strategies.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available at: [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. Available at: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. Available at: [Link]

-

Savage, S. A. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. Available at: [Link]

-

Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health. Available at: [Link]

-

Molander, G. A., & Figueroa, R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. DSpace [repository.upenn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Reactivity principles of N,N-dialkylaminomethyltrifluoroborates

An In-Depth Technical Guide to the Reactivity Principles of N,N-Dialkylaminomethyltrifluoroborates

Abstract

Potassium N,N-dialkylaminomethyltrifluoroborates have emerged as a class of robust and versatile reagents in modern organic synthesis. As air- and moisture-stable crystalline solids, they serve as superior surrogates for traditional organoboron compounds, offering significant advantages in handling, storage, and stoichiometric precision.[1][2][3] This guide provides a comprehensive overview of the synthesis, structure, and core reactivity principles of these reagents, with a primary focus on their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic intricacies of the catalytic cycle, explore the reaction scope with various aryl and heteroaryl electrophiles, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools for the construction of complex, nitrogen-containing molecules.

Introduction: A Paradigm Shift in Organoboron Chemistry

For decades, boronic acids and their esters have been mainstays in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent instability towards air and moisture, a propensity for protodeboronation, and the formation of cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[1]

Potassium organotrifluoroborates (R-BF₃K) have risen as a formidable alternative, addressing many of these limitations. The tetracoordinate nature of the boron atom, securely bonded to three highly electronegative fluorine atoms, imparts exceptional stability.[1][2] These free-flowing crystalline solids are generally stable indefinitely at room temperature, simplifying handling and allowing for their integration into multi-step synthetic sequences where more delicate boronic acids would fail.[1][3]

Within this class, N,N-dialkylaminomethyltrifluoroborates are particularly significant. They function as nucleophilic aminomethyl synthons, enabling a powerful and unconventional bond disconnection for the synthesis of benzylamine derivatives.[4][5] This approach, which couples an aminomethyl nucleophile with an aryl electrophile, is a valuable alternative to traditional methods like the alkylation of amines with lachrymatory benzyl halides or the reductive amination of aromatic aldehydes.[5]

Synthesis and Structural Elucidation

The preparation of N,N-dialkylaminomethyltrifluoroborates is straightforward and efficient. The most common route involves the Sɴ2 displacement of the bromine atom from potassium bromomethyltrifluoroborate with a secondary amine. This reaction is typically performed by heating the reactants in a suitable solvent like tetrahydrofuran (THF).[4][6]

A variety of cyclic and acyclic secondary amines can be employed, leading to a diverse library of aminomethyltrifluoroborate reagents.[4]

Caption: Synthetic workflow for N,N-dialkylaminomethyltrifluoroborates.

Interestingly, detailed investigations, including elemental analysis, have revealed that some of these compounds exist not as simple potassium salts but as zwitterionic ammoniomethyltrifluoroborates.[5] This structural nuance, however, does not diminish their reactivity in cross-coupling, requiring only minor adjustments to previously established protocols.[5]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of N,N-dialkylaminomethyltrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form arylated and heteroarylated benzylamines.[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Mechanistic Principles

While organotrifluoroborates are exceptionally stable, they are not the active nucleophilic species in the catalytic cycle. The strong electronegativity of the fluorine atoms makes the trifluoroborate group a weak nucleophile, less reactive in the crucial transmetalation step.[2] Reactivity is initiated by hydrolysis of the organotrifluoroborate to the corresponding boronic acid (or a related boronate species) under the basic reaction conditions.[2][9]

This "slow release" of the active boronic acid into the reaction medium is a key advantage. It maintains a low concentration of the reactive species at any given time, which effectively suppresses common side reactions like homo-coupling of the organoboron reagent.[2][9]

The overall catalytic cycle can be visualized as follows:

-

Oxidative Addition: A low-valent Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Hydrolysis (Activation): The N,N-dialkylaminomethyltrifluoroborate (R₂NCH₂BF₃K) hydrolyzes in the aqueous basic medium to form the active boronic acid, R₂NCH₂B(OH)₂.

-

Transmetalation: The organic group from the newly formed boronic acid is transferred to the Pd(II) center, displacing the halide and forming a new organopalladium(II) intermediate. This step is facilitated by the base (e.g., Cs₂CO₃, K₂CO₃).

-

Reductive Elimination: The two organic fragments on the palladium center (the aryl group and the aminomethyl group) couple, forming the desired product (Ar-CH₂NR₂) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle for the Suzuki-Miyaura aminomethylation.

Optimized Reaction Conditions

Successful coupling requires careful optimization of the catalyst, ligand, base, and solvent system. Extensive studies have established robust conditions for the coupling of N,N-dialkylaminomethyltrifluoroborates with a wide range of electrophiles.[4][6][10]

-

Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used and effective palladium precursor.[4][10]

-

Ligand: Electron-rich, bulky phosphine ligands are critical for promoting both oxidative addition and reductive elimination. Ligands such as XPhos and SPhos have proven to be particularly effective for these transformations, especially when coupling with challenging aryl chlorides.[4][10][11]

-

Base: An inorganic base is essential for the hydrolysis of the trifluoroborate and to facilitate the transmetalation step. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed.[4][10]

-

Solvent: A biphasic solvent system, typically a mixture of an organic solvent (like THF, toluene, or CPME) and water, is used to dissolve both the organic substrates and the inorganic base.[4][6][10]

Reaction Scope and Applications in Drug Discovery

The Suzuki-Miyaura coupling of N,N-dialkylaminomethyltrifluoroborates is notable for its broad substrate scope and functional group tolerance.

Substrate Scope

The reaction is effective with a wide array of aryl and heteroaryl electrophiles.[4][6]

-

Aryl Halides: Both electron-rich and electron-poor aryl bromides and chlorides serve as excellent coupling partners.[4][10] The ability to use more abundant and less expensive aryl chlorides is a significant advantage.[5][6]

-

Heteroaromatics: Various heteroaromatic bromides and chlorides can be successfully aminomethylated, providing access to key structural motifs found in pharmaceuticals.[4]

-

Functional Group Tolerance: The reaction conditions are mild enough to tolerate a variety of functional groups, including esters, nitriles, and aldehydes, on the aromatic coupling partner.[6]

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes the performance of potassium N-(trifluoroboratomethyl)piperidine in Suzuki-Miyaura cross-coupling with various aryl bromides.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 1-(4-Methoxybenzyl)piperidine | 99 |

| 2 | 4-Bromobenzonitrile | 4-(Piperidin-1-ylmethyl)benzonitrile | 98 |

| 3 | Methyl 4-bromobenzoate | Methyl 4-(piperidin-1-ylmethyl)benzoate | 99 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)benzyl)piperidine | 99 |

| 5 | 2-Bromonaphthalene | 1-((Naphthalen-2-yl)methyl)piperidine | 95 |

| 6 | 3-Bromopyridine | 3-(Piperidin-1-ylmethyl)pyridine | 81 |

| Conditions: Pd(OAc)₂ (3 mol %), XPhos (6 mol %), Cs₂CO₃ (3.0 equiv), 10:1 THF/H₂O, 80 °C, 18–24 h. Data sourced from Biscoe, M. R., et al. (2009).[4] |

Importance in Medicinal Chemistry

The aminomethyl arene substructure is a privileged motif in a vast number of biologically active molecules and approved pharmaceuticals.[10] The strategic incorporation of fluorine-containing groups, such as the trifluoroborate precursor, is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[12][13][14] The methods described herein provide a direct and highly efficient route to novel chemical entities containing the benzylamine core, making these reagents invaluable for drug discovery and development programs.

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent validated procedures.

Protocol: Synthesis of Potassium 1-Methyl-4-trifluoroboratomethylpiperazine

This procedure provides a representative method for preparing an aminomethyltrifluoroborate reagent.[6]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium bromomethyltrifluoroborate (1.0 g, 5.00 mmol) and THF (7 mL).

-

Reagent Addition: Add 1-methylpiperazine (0.59 g, 5.25 mmol, 1.05 equiv) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by ¹⁹F NMR until the starting bromomethyltrifluoroborate is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature and concentrate it in vacuo. The resulting solid can typically be used in the subsequent cross-coupling step without further purification.

Protocol: Suzuki-Miyaura Cross-Coupling of 4-Chloroanisole

This procedure details a typical cross-coupling reaction using an aryl chloride.[10]

-

Setup: In an oven-dried vial, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol %), XPhos (19.1 mg, 0.04 mmol, 4 mol %), and the synthesized aminomethyltrifluoroborate (1.05 mmol, 1.05 equiv).

-

Reagent Addition: Add 4-chloroanisole (142.6 mg, 1.0 mmol, 1.0 equiv) and K₂CO₃ (414.6 mg, 3.0 mmol, 3.0 equiv).

-

Solvent Addition: Add toluene (4 mL) and water (1 mL) to the vial.

-

Reaction: Seal the vial and heat the mixture to 85 °C with vigorous stirring for 22 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass the mixture through a pad of celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired N-((4-methoxyphenyl)methyl) derivative.

Conclusion and Future Outlook

N,N-dialkylaminomethyltrifluoroborates are exceptionally stable, easy-to-handle, and highly effective reagents for the synthesis of complex nitrogen-containing molecules. Their application in the Suzuki-Miyaura cross-coupling provides a robust and versatile platform for aminomethylation, tolerating a wide range of functional groups and utilizing readily available aryl and heteroaryl chlorides. The mechanistic principle of slow release of the active boronic acid via hydrolysis minimizes side reactions and enhances reaction efficiency. As the demand for novel molecular architectures in pharmaceuticals and materials science continues to grow, the unique reactivity of N,N-dialkylaminomethyltrifluoroborates positions them as indispensable tools for synthetic chemists, with ongoing research poised to further expand their synthetic repertoire.

References

- Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry.

- Benchchem. (n.d.). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.

-

Biscoe, M. R., et al. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. Retrieved from [Link]

-

SK. (2015, November 2). Organotrifluoroborate Salts. Chem-Station Int. Ed. Retrieved from [Link]

-

Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]

-

Molander, G. A., et al. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]

- Molander, G. A., & Hiebel, M.-A. (2010). Synthesis of Amidomethyltrifluoroborates and Their Use in Cross-Coupling Reactions. Organic Letters, 12(21), 4876–4879.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Molander, G. A., & Lee, C.-S. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC - NIH. Retrieved from [Link]

-

Molander, G. A., & Biscoe, M. R. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Kim, M., & Paukstelis, J. V. (2002). N Acyl N N N Trialkylammonium Fluoroborates Synthesis and Reactions. Scribd. Retrieved from [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. Retrieved from [Link]

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH.

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. Retrieved from [Link]

-

(2025, May 28). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. NIH. Retrieved from [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

- (2025, May 28). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.

-

(2025, May 15). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. ResearchGate. Retrieved from [Link]

-

Pees, A., et al. (n.d.). Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. PMC - NIH. Retrieved from [Link]

-

(n.d.). Synthesis and reactivity of N,N′-1,4-diazabutadiene derived borocations. RSC Publishing. Retrieved from [Link]

-

Pees, A., et al. (2021). Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. Amsterdam UMC. Retrieved from [Link]

-

(n.d.). Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. Semantic Scholar. Retrieved from [Link]

-

(2025, August 5). Visible-Light-Initiated Difluoromethylation of Arene Diazonium Tetrafluoroborates. Request PDF - ResearchGate. Retrieved from [Link]

-

Pees, A., et al. (2021). [논문]Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. 한국과학기술정보연구원. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pervasive Piperidine

The piperidine ring, a six-membered nitrogen-containing saturated heterocycle, stands as a titan in the world of medicinal chemistry. Its frequent appearance in a vast range of clinically approved drugs and bioactive natural products has earned it the distinguished title of a "privileged scaffold".[1][2] This guide delves into the multifaceted role of the piperidine moiety, exploring the physicochemical and structural properties that make it an indispensable tool for drug designers. We will examine its contribution to pharmacological activity through illustrative case studies of blockbuster drugs, detail common synthetic strategies, and look toward the future of this versatile chemical entity.

From a biological perspective, the inclusion of a piperidine motif often enhances a molecule's "druggability."[3] It can improve metabolic stability, facilitate transport across biological membranes, and optimize pharmacokinetic profiles, frequently with reduced toxicity.[3] The ubiquity of this scaffold is striking; an analysis of FDA-approved drugs reveals that piperidine is one of the most common nitrogen-containing heterocyclic rings, present in dozens of pharmaceuticals.[4]

Core Attributes: Why Piperidine Works

The utility of the piperidine scaffold is not accidental; it stems from a unique combination of structural and electronic features that medicinal chemists can expertly manipulate to fine-tune a drug candidate's properties.

Physicochemical Properties

The piperidine ring imparts several key physicochemical characteristics to a molecule:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid around 11.2.[1] This means that at physiological pH (around 7.4), the piperidine nitrogen is predominantly protonated. This positive charge is crucial for forming strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in target proteins, a fundamental mechanism for anchoring a drug to its binding site. This charge also significantly enhances aqueous solubility, a critical factor for drug formulation and distribution.

-

Lipophilicity: While the protonated form is water-soluble, the neutral piperidine ring itself is moderately lipophilic (logP ≈ 0.84).[1] This balance is vital. It allows the molecule to possess sufficient solubility for administration while retaining the ability to partition into lipid bilayers and cross cellular membranes to reach its intracellular or central nervous system (CNS) targets. Drug designers can readily modify the ring with various substituents to precisely modulate the overall lipophilicity of the final compound.[3]

-

Hydrogen Bonding: The secondary amine (N-H) in an unsubstituted piperidine ring can act as a hydrogen bond donor. The nitrogen atom itself is a hydrogen bond acceptor. This dual capability allows for versatile interactions with biological targets, contributing to binding affinity and specificity.[3]

Structural & Conformational Dynamics

The three-dimensional structure of the piperidine ring is a key determinant of its function:

-

Defined 3D Geometry: As a saturated ring, piperidine adopts a stable chair conformation, similar to cyclohexane.[5] This provides a rigid, predictable three-dimensional scaffold that can orient appended functional groups into specific vectors in space. This precise spatial arrangement is critical for fitting into the often-complex topography of a protein's binding pocket.

-

Conformational Flexibility: Unlike more rigid aromatic systems, the chair conformation can "flip," allowing the molecule to adapt its shape to the steric demands of a binding site.[3] Substituents on the ring can exist in either axial or equatorial positions, and the energetic preference for the equatorial position can be exploited to lock in a desired conformation.[5]

-